2-methoxy-N-(4-phenoxyphenyl)benzamide
Description
2-Methoxy-N-(4-phenoxyphenyl)benzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzamide ring and a phenoxy-substituted phenyl group at the N-position. Benzamides are widely studied for their diverse biological activities, including cardiovascular regulation, enzyme inhibition, and receptor modulation .
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-methoxy-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C20H17NO3/c1-23-19-10-6-5-9-18(19)20(22)21-15-11-13-17(14-12-15)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |
InChI Key |
FXVCRMJLMDVZCI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Implications
Substituent Position and Electronic Effects: Electron-donating groups (e.g., methoxy, methylthio) enhance receptor binding via hydrogen bonding or π-π interactions, while halogens (e.g., Cl, Br) increase polarity and conformational rigidity .
Biological Target Diversity: Minor structural changes drastically alter target specificity. For instance, 2-MMB modulates ion channels, whereas methylthio-substituted analogs target adenosine receptors .
Structural Flexibility :
- Dihedral angles between aromatic rings influence molecular packing and solubility. Orthogonal orientations (e.g., 79.20° in bromo derivatives) may reduce crystallinity, aiding bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
